![molecular formula C20H15F3N4O B2520665 1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-54-1](/img/structure/B2520665.png)
1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one ring system, which has been extensively studied due to its pharmacological potential. Research has shown that derivatives of this ring system can act as potent inhibitors of adenosine deaminase (ADA) and have anti-inflammatory properties, as well as being potent and selective inhibitors of phosphodiesterase 5 (PDE5) .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves the reaction of amino-pyrazole carboxamide with various substituents. For instance, derivatives have been synthesized using aromatic aldehydes in the presence of heteropolyacids, which act as catalysts to achieve high yields . The synthesis process is crucial as it allows for the introduction of different substituents that can significantly alter the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. Substituents on the pyrazole and pyrimidin rings, such as alkyl, arylalkyl, or trifluoromethyl groups, can greatly influence the binding affinity and selectivity of these compounds towards various biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives is influenced by the substituents on the core structure. For example, the introduction of a methylthio group at the 3-position of the ring system can be achieved through a tandem aza-Wittig reaction, which is a method for constructing the pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one scaffold . The reactivity of these compounds under electrospray ionization has also been studied, revealing fragmentation patterns that are useful for understanding their stability and behavior under physiological conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like the trifluoromethyl group can affect these properties and thus influence the compound's pharmacokinetics and pharmacodynamics. Potentiometric and thermodynamic studies of related compounds have provided insights into their dissociation constants and metal-ligand stability constants, which are important for understanding their interactions with metal ions in biological systems .
科学的研究の応用
Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffold
Pyrazolo[3,4-d]pyrimidine scaffold is a significant heterocyclic structure that has been utilized as a building block for developing drug-like candidates displaying a broad range of medicinal properties including anticancer, anti-infectious, anti-inflammatory, and CNS agents. Structure-activity relationship (SAR) studies have placed a greater emphasis among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. The scaffold's versatility offers ample opportunity for medicinal chemists to exploit in developing potential drug candidates. The review by Cherukupalli et al. (2017) provides an extensive overview of synthetic strategies and significant biological properties alongside SAR studies, marking a comprehensive attempt to compile advancements on pyrazolo[1,5-a]pyrimidines since the 1980s (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core is crucial for medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Parmar et al. (2023) discussed the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, focusing on one-pot multicomponent reactions using diverse catalysts. This review highlights the role of hybrid catalysts in synthesizing these scaffolds, attracting researchers to explore catalytic applications for developing lead molecules (Parmar et al., 2023).
Optoelectronic Materials from Quinazolines and Pyrimidines
Research on quinazoline and pyrimidine derivatives for electronic devices, luminescent elements, and photoelectric conversion elements has been extensive. Lipunova et al. (2018) reported on luminescent molecules and chelate compounds including quinazoline or pyrimidine rings, emphasizing their applications in photo- and electroluminescence. The incorporation of these fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the diverse utility of pyrimidine derivatives in the field of optoelectronics (Lipunova et al., 2018).
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines
Pyrazolopyrimidines structurally resemble purines, which prompted investigations into their therapeutic significance across various disease conditions. Chauhan and Kumar (2013) compiled synthesis and medicinal aspects, including structure-activity relationships of pyrazolo[3,4-d]pyrimidines, highlighting their importance in CNS, cardiovascular system, cancer, inflammation, and more. This review stands as a comprehensive source on the subject, offering insights into the medicinal potential of pyrazolo[3,4-d]pyrimidines (Chauhan & Kumar, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2-methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O/c1-13-4-2-3-5-17(13)27-18-16(10-25-27)19(28)26(12-24-18)11-14-6-8-15(9-7-14)20(21,22)23/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKUFOFTXWPNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


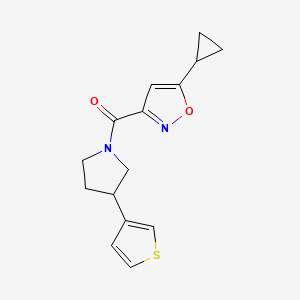
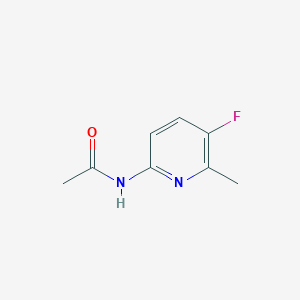
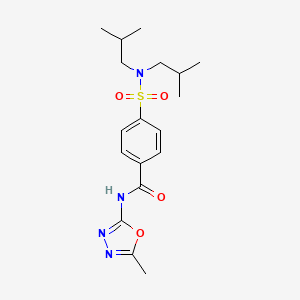


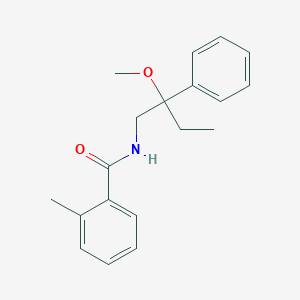
![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)
![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)
![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
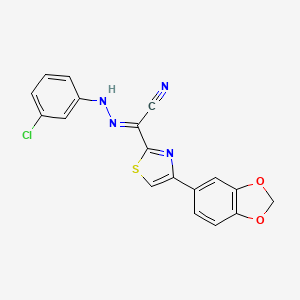
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)